molecular formula C11H13NO3 B2738094 Methyl 2-(4-acetamidophenyl)acetate CAS No. 118380-03-3

Methyl 2-(4-acetamidophenyl)acetate

Cat. No.: B2738094
CAS No.: 118380-03-3
M. Wt: 207.229
InChI Key: ZWJLFLBVYIJQAZ-UHFFFAOYSA-N
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Description

Structural Characteristics and Chemical Classifications

Methyl 2-(4-acetamidophenyl)acetate is chemically classified as an ester and an amide. Its structure features a central benzene (B151609) ring substituted at the para position with an acetamido group (-NHCOCH₃) and a methyl acetate (B1210297) group (-CH₂COOCH₃). The IUPAC name for this compound is this compound. sigmaaldrich.comachemblock.com

The presence of both an amide and an ester functional group within the same molecule imparts a unique combination of chemical properties. The aromatic ring, coupled with the electron-donating acetamido group and the electron-withdrawing methyl acetate group, influences the molecule's reactivity and potential for further chemical modifications.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 118380-03-3 sigmaaldrich.comachemblock.com
Molecular Formula C₁₁H₁₃NO₃ sigmaaldrich.comachemblock.com
Molecular Weight 207.23 g/mol sigmaaldrich.comsigmaaldrich.com
IUPAC Name This compound sigmaaldrich.comachemblock.com
Physical Form Yellow to Brown Solid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Significance as a Versatile Synthetic Intermediate

The true value of this compound in chemical research lies in its role as a versatile synthetic intermediate. Its functional groups provide multiple reaction sites for the construction of more complex molecules.

The ester group is susceptible to hydrolysis, which can yield the corresponding carboxylic acid, 4-acetamidophenylacetic acid. This acid can then be used in a variety of coupling reactions to form new amide or ester linkages. Furthermore, the methyl ester can undergo transesterification reactions to introduce different alcohol moieties.

The acetamido group can also be a site for chemical modification, although it is generally more stable than the ester. The methylene (B1212753) bridge (-CH₂-) adjacent to the ester provides a site for enolate formation and subsequent alkylation or condensation reactions, further expanding its synthetic utility.

Research has demonstrated the use of related acetamidophenyl acetate derivatives as building blocks in the synthesis of various heterocyclic compounds. For instance, derivatives have been used to create thiazolidinone structures, which are of interest in medicinal chemistry.

Overview of Research Trajectories in Acetamidophenyl Acetate Derivatives

Research involving acetamidophenyl acetate derivatives has explored a range of applications, primarily driven by their potential biological activities. The structural similarity of these compounds to well-known pharmaceuticals, such as paracetamol (acetaminophen), has spurred investigations into their medicinal properties.

One significant area of research is the development of prodrugs. For example, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate has been studied as a prodrug of paracetamol and tolmetin, aiming to prolong their therapeutic effects. nih.gov The ester linkage in these derivatives can be designed to be cleaved by enzymes in the body, releasing the active drug molecule. nih.govsemanticscholar.org

Furthermore, various derivatives have been synthesized and evaluated for a spectrum of biological activities, including anti-inflammatory, analgesic, and even anticancer properties. researchgate.netnih.gov Studies have shown that modifications to the basic acetamidophenyl acetate scaffold can lead to compounds with altered potency and selectivity. For instance, the synthesis of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide (B32628) and acetate derivatives has been explored for their antioxidant and anti-inflammatory potential. researchgate.net The introduction of different substituents on the phenyl ring or modifications of the acetate group can significantly impact the biological profile of the resulting molecules. ontosight.ainih.gov

Properties

IUPAC Name

methyl 2-(4-acetamidophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-5-3-9(4-6-10)7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJLFLBVYIJQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 4 Acetamidophenyl Acetate

Esterification Reactions

The most direct route to Methyl 2-(4-acetamidophenyl)acetate is through the esterification of 4-acetamidophenylacetic acid with methanol (B129727). This transformation can be achieved using several well-established chemical protocols.

The Fischer-Speier esterification is a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters. masterorganicchemistry.commasterorganicchemistry.com This method involves heating the carboxylic acid (4-acetamidophenylacetic acid) and an excess of the alcohol (methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent to ensure it is in large excess. masterorganicchemistry.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. masterorganicchemistry.comlibretexts.org This step increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the methanol molecule. masterorganicchemistry.comlibretexts.org A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com The final step is the deprotonation of the ester to regenerate the acid catalyst and provide the final product, this compound. masterorganicchemistry.com A typical procedure would involve refluxing the reactants for several hours. For instance, a similar synthesis of methyl 2-methyl-4-acetylbenzoate is achieved by reacting the corresponding carboxylic acid in anhydrous methanol with a few drops of concentrated sulfuric acid at 70°C for 12 hours, resulting in a near-quantitative yield. google.com

Reaction Component Role Example
Carboxylic AcidSubstrate4-Acetamidophenylacetic acid
AlcoholReagent/SolventMethanol
Acid CatalystSpeeds up the reactionSulfuric Acid (H₂SO₄)
HeatProvides energy for reactionReflux conditions

To circumvent the often harsh conditions of acid-catalyzed esterification, coupling reagents are frequently employed, particularly for sensitive substrates. rug.nl These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the alcohol. A widely used combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with a catalytic amount of 4-Dimethylaminopyridine (B28879) (DMAP).

In this method, the carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methanol. The role of DMAP is to act as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by methanol to form the ester, releasing the urea (B33335) byproduct and regenerating DMAP. This method is often preferred for its mild reaction conditions, typically proceeding at room temperature, and high yields. For example, the synthesis of ethyl 2-(4-acetamidophenyl)acetate has been successfully achieved using EDC·HCl and catalytic DMAP in a mixture of acetone (B3395972) and hexanes, yielding 88% of the product. Other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used. nih.gov

Reagent Function
4-Acetamidophenylacetic acidCarboxylic acid substrate
MethanolAlcohol nucleophile
EDC (or DCC)Coupling agent, activates the carboxylic acid
DMAPAcyl transfer catalyst

Accelerated and Green Chemistry Synthesis Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous substances.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. scielo.brscispace.com By utilizing microwave irradiation, this technique can dramatically reduce reaction times from hours to mere minutes compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of esterification, a mixture of 4-acetamidophenylacetic acid, methanol, and an acid catalyst in a sealed vessel can be irradiated with microwaves. This method not only speeds up the reaction but can also lead to higher yields and cleaner products by minimizing thermal degradation. For example, a protocol for a related synthesis using microwave irradiation at 120°C achieved a 98% isolated yield in just 10 minutes, a significant improvement over traditional methods. scispace.com This demonstrates the potential for a highly efficient synthesis of this compound. scielo.brscispace.com

The development of novel catalysts is at the forefront of green chemistry. For esterification, various catalytic systems offer alternatives to traditional strong mineral acids, often providing better selectivity and milder reaction conditions.

Lewis Acid Catalysis : Lewis acids such as certain metal compounds have proven to be effective catalysts for esterification. rug.nl For instance, Titanium(IV) isopropoxide [Ti(OiPr)₄] has shown high efficacy, achieving a 79% yield in the esterification of benzoic acid derivatives. Bismuth(III) triflate [Bi(OTf)₃] is another promising green catalyst that can operate at lower temperatures and is tolerant to moisture. rug.nl These catalysts are typically used in small amounts and can sometimes be recycled and reused. rug.nl

Phase Transfer Catalysis (PTC) : This technique is particularly useful when the reactants are in different phases (e.g., a solid carboxylic acid salt and a liquid alcohol). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the migration of a reactant from one phase to another where the reaction can occur. mdpi.com In the esterification of organic acids, PTC can enhance reaction rates and yields under optimized conditions of temperature and catalyst amount. mdpi.com

Heterogeneous Catalysis : The use of solid acid catalysts, such as ion-exchange resins like Amberlyst 15, offers significant advantages in terms of product purification and catalyst reusability. researchgate.net The reaction is carried out by passing a solution of the carboxylic acid and alcohol through a column packed with the catalyst. researchgate.net This simplifies the work-up process as the catalyst can be easily separated from the reaction mixture by filtration. Studies on the esterification of acetic acid using Amberlyst 15 have reported yields as high as 95.2%. researchgate.net

Catalyst Type Example Key Advantages
Lewis AcidBismuth(III) triflate [Bi(OTf)₃]Operates at lower temperatures, moisture tolerant.
Lewis AcidTitanium(IV) isopropoxide [Ti(OiPr)₄]High efficacy.
Phase Transfer CatalystTetrabutylammonium Bromide (TBAB)Enhances reaction between different phases. mdpi.com
Heterogeneous CatalystAmberlyst 15Easy separation from product, reusable. researchgate.net

Precursor-Based Synthetic Routes

An alternative to the direct esterification of 4-acetamidophenylacetic acid is to synthesize the target molecule from other precursors. A logical synthetic route involves the initial preparation of the key intermediate, 4-acetamidophenylacetic acid, which is then subjected to one of the esterification methods described above.

A common synthesis for 4-acetamidophenylacetic acid starts with 4-nitrophenylacetic acid. prepchem.com This starting material undergoes reduction of the nitro group to an amine, typically using a reducing agent like iron powder in glacial acetic acid. The resulting amino group is then immediately acetylated in the same reaction vessel by adding acetic anhydride (B1165640). This one-pot reduction and acetylation sequence efficiently produces 4-acetamidophenylacetic acid in high yield (around 83%). prepchem.com Once this precursor acid is synthesized and purified, it can be converted to this compound via Fischer esterification, coupling agent-mediated methods, or accelerated techniques.

Another potential precursor is 4-acetamidophenyl acetate (B1210297), which is known as an intermediate in the synthesis of Acetaminophen (B1664979). medchemexpress.com

Derivation from 4-Acetamidophenylacetic Acid Precursors

The most direct route to this compound is through the esterification of 4-acetamidophenylacetic acid. This approach leverages the reactivity of the carboxylic acid functional group to form the corresponding methyl ester.

Classic Fischer esterification is a frequently employed method, which involves reacting 4-acetamidophenylacetic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), under reflux conditions. smolecule.com For the analogous ethyl ester, typical reaction conditions involve temperatures between 80-120°C for approximately 6 hours, yielding around 75% of the product. smolecule.com Similar conditions are applicable for the synthesis of the methyl ester.

To enhance reaction efficiency, modern techniques such as microwave-assisted synthesis have been applied. Microwave irradiation can dramatically shorten reaction times to as little as 20–30 minutes at 100°C, often leading to improved yields of up to 85%. This method offers advantages in terms of speed and potentially reduced thermal degradation.

Alternative catalytic systems have also been explored to facilitate the esterification under potentially milder conditions. These include Lewis acid catalysts like Titanium(IV) isopropoxide [Ti(OiPr)₄] and Bismuth(III) triflate [Bi(OTf)₃]. The use of coupling agents represents another strategy. For instance, 4-acetamidophenyl triflimide (AITF) has been demonstrated as an effective reagent for activating carboxylic acids to form esters and amides under mild conditions. rsc.orgbeilstein-journals.org

The precursor, 4-acetamidophenylacetic acid, can itself be synthesized through various routes. One common method is the acetylation of 4-aminophenylacetic acid using acetic anhydride. echemi.com An alternative synthesis starts from 4-nitrophenylacetic acid, which undergoes reduction using iron powder in glacial acetic acid, followed by in-situ acetylation with acetic anhydride to yield the desired acid precursor. prepchem.com

Table 1: Comparison of Esterification Methods for Phenylacetic Acid Derivatives

Method Catalyst Temperature (°C) Time Typical Yield (%) Reference
Acid-Catalyzed (Fischer) H₂SO₄ 80–120 6 h 75
Microwave-Assisted H₂SO₄ 100 0.5 h 85
Metal-Catalyzed Ti(OiPr)₄ 80–100 6 h ~79
Metal-Catalyzed Bi(OTf)₃ 100 - ~88

Strategies Utilizing Acetaminophen and Related Compounds

Acetaminophen (paracetamol), a readily available and inexpensive starting material, serves as a versatile precursor for the synthesis of this compound and related structures. scielo.brscispace.comresearchgate.net These strategies typically involve modification of the phenolic hydroxyl group of acetaminophen.

A key synthetic intermediate derived from acetaminophen is 4-acetamidophenyl 2-chloroacetate. It is synthesized by reacting acetaminophen with chloroacetyl chloride, often at low temperatures (-15 °C) and in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. scielo.brscispace.com This chloroacetate (B1199739) intermediate is reactive towards nucleophilic substitution. While it is often used to synthesize other derivatives, such as the prodrug propacetamol (B1218958) via reaction with diethylamine, its structure provides a framework that could be further manipulated to yield the target compound. scielo.brscispace.com

Another approach involves the synthesis of (4-acetylaminophenoxy) acetic acid by reacting acetaminophen with chloroacetic acid. researchgate.net This resulting carboxylic acid could subsequently be esterified with methanol using standard methods, as described in the previous section, to produce the methyl ester of a structurally related compound.

Research into the synthesis of paracetamol itself has also revealed pathways to related compounds. For example, a process intensification strategy for producing paracetamol via simultaneous hydrogenation of 4-nitrophenol (B140041) and acetylation can lead to the formation of 4-acetamidophenyl acetate as a side product. acs.org This diacetylated compound, also known as Diacetamate, can be synthesized more directly by treating 4-aminophenol (B1666318) with acetic anhydride. aber.ac.uknih.gov

Table 2: Synthesis of Key Intermediates from Acetaminophen

Starting Material Reagent(s) Intermediate Product Key Conditions Reference
Acetaminophen Chloroacetyl chloride, Triethylamine 4-Acetamidophenyl 2-chloroacetate -15 °C, THF scielo.brscispace.com
Acetaminophen Chloroacetic acid (4-Acetylaminophenoxy) acetic acid - researchgate.net
4-Aminophenol Acetic anhydride 4-Acetamidophenyl acetate Ethyl acetate solvent aber.ac.uk

Multi-step Convergent Synthesis Approaches

Convergent synthesis involves the independent preparation of different fragments of a target molecule, which are then combined in the final stages of the synthesis. This strategy can be more efficient for complex molecules compared to a linear synthesis where modifications are made sequentially to a single starting material.

In the context of this compound, a convergent approach could theoretically involve the synthesis of a substituted phenyl ring and the methyl acetate side chain separately, followed by their coupling. For instance, the fragment 4-acetamidophenylacetic acid is often used as a building block in convergent syntheses of more complex molecules. vulcanchem.com It can be coupled with various amine intermediates using peptide coupling reagents like EDC/HOBt to form amide bonds, demonstrating its utility as a key synthetic fragment. vulcanchem.com

The synthesis of the precursor 4-acetamidophenylacetic acid itself can be viewed as a multi-step linear process that is foundational for further convergent steps. Starting from 4-nitrophenylacetic acid, a two-step sequence of reduction followed by acetylation provides the key acid precursor. prepchem.com

More elaborate multi-step syntheses have been developed for related heterocyclic systems that incorporate the acetamidophenyl moiety. For example, a domino Heck/cyclization reaction between methyl β-(2-acetamidophenyl)acrylates and aryl iodides is used to construct 4-arylquinolin-2(1H)-ones. nih.gov This demonstrates a sophisticated multi-step approach where a precursor bearing the acetamidophenyl group is used to build a more complex, fused ring system. nih.gov Similarly, a multi-step route to 2-acetamido-5,6-dihalophenyl acetates begins with the nitration of o-halophenols, followed by reductive acetylation, and subsequent halogenation, showcasing a sequence of reactions to build up a functionalized aromatic system. fordham.edu

Chemical Transformations and Reactivity Profiles of Methyl 2 4 Acetamidophenyl Acetate

Hydrolytic Cleavage of the Ester Linkage

The ester linkage in Methyl 2-(4-acetamidophenyl)acetate is susceptible to hydrolytic cleavage under both acidic and basic conditions. This reaction yields 4-acetamidophenylacetic acid and methanol (B129727). Typically, this transformation is carried out by heating the compound in the presence of an aqueous acid or base. The resulting carboxylic acid, 4-acetamidophenylacetic acid, is a valuable intermediate for further chemical modifications.

Reduction Reactions of Functional Groups

The functional groups of this compound can undergo reduction. For instance, the ester group can be reduced. A notable reduction is the conversion of the nitro group precursor to an amino group in related syntheses, often achieved using reducing agents like Raney-nickel under hydrogen pressure. google.com While direct reduction of the acetamido group is less common, the compound's derivatives can be subjected to various reducing conditions to achieve desired transformations.

Electrophilic and Nucleophilic Substitution Reactions on Aromatic and Aliphatic Sites

The chemical structure of this compound provides opportunities for both electrophilic and nucleophilic substitution reactions.

Aromatic Substitution: The phenyl ring, activated by the electron-donating acetamido group, is amenable to electrophilic aromatic substitution reactions. smolecule.com The directing effect of the acetamido group favors substitution at the ortho positions relative to it.

Aliphatic Substitution: The aliphatic portion of the molecule, specifically the carbon atom alpha to the ester group, can participate in nucleophilic substitution reactions. For instance, the acetate (B1210297) group can be displaced by various nucleophiles, allowing for the introduction of different functional groups at this position. smolecule.comevitachem.com This reactivity is fundamental to its role as a building block in organic synthesis. smolecule.com

Condensation and Cyclization Reactions Leading to Heterocyclic Systems

This compound and its derivatives are key starting materials for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions.

Formation of Thiazolidinone Derivatives

Thiazolidin-4-one derivatives can be synthesized from precursors derived from the acetanilide (B955) moiety. nih.gov For example, N-(4-acetamidophenyl)-N'-phenylthiourea can be cyclocondensed with ethyl bromoacetate (B1195939) to yield thiazolidin-4-one structures. nih.gov In one study, this reaction produced a mixture of two isomers, 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one. nih.gov The resulting thiazolidinone ring can be further modified, for instance, through Knoevenagel condensation with aromatic aldehydes. nih.govresearchgate.net

Interactive Table: Synthesis of Thiazolidinone Derivatives
Reactant 1 Reactant 2 Product Reaction Type Ref.
N-(4-acetamidophenyl)-N'-phenylthiourea Ethyl bromoacetate 2-(4-acetamidophenylimino)-3-phenylthiazolidin-4-one and 3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one Cyclocondensation nih.gov
3-(4-acetamidophenyl)-2-phenyliminothiazolidin-4-one Aromatic aldehydes 5-arylidene-2-phenyliminothiazolidin-4-one derivatives Knoevenagel condensation nih.gov
4-(4-acetamidophenyl)thiosemicarbazones Ethyl bromoacetate Thiazolidin-4-one compounds Cyclization researchgate.net

Synthesis of Oxadiazole Analogues

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of hydrazide precursors. While direct use of this compound is not explicitly detailed, its derivatives are instrumental. For instance, 2-amino-5-(3'-acetamidophenoxy methyl)-1,3,4-oxadiazole can be synthesized and subsequently reacted with various substituted aromatic aldehydes to form a series of oxadiazole derivatives. ijrpc.com Another approach involves the condensative cyclization of aroylhydrazones with agents like acetic anhydride (B1165640). journalagent.com A visible-light-promoted cyclization between aldehydes and hypervalent iodine(III) reagents also provides a pathway to 2,5-disubstituted 1,3,4-oxadiazoles. acs.org

Interactive Table: Synthesis of Oxadiazole Analogues
Precursor Reagent(s) Product Type Ref.
2-amino-5-(3'-acetamidophenoxy methyl)-1,3,4-oxadiazole Substituted aromatic aldehydes Schiff bases of 1,3,4-oxadiazole ijrpc.com
Aroylhydrazones Acetic anhydride 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles journalagent.com
Aldehydes Hypervalent iodine(III) reagents 2,5-disubstituted 1,3,4-oxadiazole derivatives acs.org

Pyrrole (B145914) and Related Annulated Systems

The synthesis of pyrrole rings can be achieved through various methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. organic-chemistry.org Derivatives of this compound can serve as the amine component in such reactions. For example, 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate has been synthesized by reacting 2-(5'-p-toluyl-1'-methylpyrrole) acetyl chloride with N-(4'-hydroxyphenyl) acetamide (B32628). google.comgoogle.com Another synthetic route involves the reaction of a furanone derivative with amines like anthranilic acid or ethyl glycinate (B8599266) to form pyrrolone systems. ekb.eg

Interactive Table: Synthesis of Pyrrole and Related Systems
Reactant 1 Reactant 2 Product Ref.
2-(5'-p-toluyl-1'-methylpyrrole) acetyl chloride N-(4'-hydroxyphenyl) acetamide 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate google.comgoogle.com
Furanone derivative Anthranilic acid 2-(5-(4-acetamidophenyl)-2-oxo-3-(thiophen-2-ylmethylene)-2,3-dihydro-1H-pyrrol-1-yl)benzoic acid ekb.eg
Furanone derivative Ethyl glycinate Ethyl-2-(5-(4-acetamidophenyl)-2-oxo-3-(thiophen-2-ylmethylene)-2,3-dihydro-1H-pyrrol-1-yl) acetate ekb.eg

Mechanistic Investigations of Chemical Pathways (e.g., enzymatic hydrolysis for chemical transformation)

The transformation of this compound is a key area of study, particularly its hydrolysis, which can be achieved through both chemical and enzymatic means. Understanding the underlying mechanisms of these pathways is crucial for applications in organic synthesis and biocatalysis.

A predominant pathway for the transformation of this compound is through hydrolysis, yielding 4-acetamidophenylacetic acid and methanol. This reaction can be catalyzed by acids or bases, or more selectively, by enzymes.

Enzymatic hydrolysis, particularly using lipases, offers a highly specific and efficient route for this transformation. Lipases are a class of water-soluble enzymes that belong to the alpha/beta hydrolase fold family and are known to catalyze the hydrolysis of ester bonds. slideshare.netfrontiersin.org The catalytic mechanism of these enzymes is well-established and involves a catalytic triad (B1167595), typically consisting of serine (Ser), histidine (His), and aspartate (Asp) or glutamate (B1630785) (Glu) residues within the enzyme's active site. slideshare.netresearchgate.netthieme-connect.de

The enzymatic hydrolysis of this compound proceeds through the following steps:

Acylation of the Enzyme: The process begins with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate. researchgate.net The adjacent histidine residue acts as a base, abstracting a proton from the serine, thereby increasing its nucleophilicity. This leads to the formation of a tetrahedral intermediate. researchgate.net The negative charge on the oxygen atom of this intermediate is stabilized by a region in the active site known as the oxyanion hole. researchgate.netthieme-connect.de

Formation of the Acyl-Enzyme Intermediate: The tetrahedral intermediate then collapses, breaking the ester bond and releasing the alcohol portion (methanol). This results in an acyl-enzyme intermediate, where the 4-acetamidophenylacetyl group is covalently attached to the serine residue of the lipase (B570770). researchgate.net

Deacylation of the Enzyme: A water molecule then enters the active site and, activated by the histidine residue (which now acts as an acid), attacks the carbonyl carbon of the acyl-enzyme complex. This forms a second tetrahedral intermediate. researchgate.net

Enzyme Regeneration: This second intermediate subsequently collapses, releasing the carboxylic acid product, 4-acetamidophenylacetic acid, and regenerating the free enzyme, which is then ready to catalyze another reaction cycle. researchgate.net

The rate and efficiency of this enzymatic hydrolysis are influenced by several factors. Studies on related acetaminophen (B1664979) esters have shown that the rate of hydrolysis can be dependent on the concentration of the lipase and the pH of the medium, with a pH of 7.8 being favorable for similar substrates. nih.gov Furthermore, the length of the acyl chain in the ester can negatively impact the hydrolysis rate; shorter chain esters are typically hydrolyzed more rapidly. nih.gov

Beyond enzymatic methods, the hydrolysis of esters like this compound can be catalyzed by acid. psu.edu Computational studies on the neutral hydrolysis of methyl acetate suggest that the reaction can proceed through a cooperative one-step mechanism, with the involvement of water molecules. researchgate.net

The following table provides a summary of findings from studies on the hydrolysis of related ester compounds, which can provide insights into the transformation of this compound.

Enzyme/CatalystSubstrate TypeKey Mechanistic FindingsConditionsReference
Pancreatic LipaseFatty acid esters of acetaminophenHydrolysis rate is positively correlated with lipase concentration and negatively correlated with acyl chain length.pH 7.8 nih.gov
Lipases (general)EstersHydrolysis proceeds via a catalytic triad (Ser-His-Asp/Glu) and involves the formation of a tetrahedral intermediate and an acyl-enzyme complex.Not specified slideshare.netresearchgate.netthieme-connect.de
Acid Catalyst (H+)Methyl AcetateThe reaction is reversible and can be catalyzed by H+ ions to increase the reaction rate.Not specified psu.edu

This detailed understanding of the mechanistic pathways for the transformation of this compound is fundamental for optimizing reaction conditions and for the design of new biocatalytic processes.

Structure Reactivity Relationships and Derivative Chemistry

Investigation of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of methyl 2-(4-acetamidophenyl)acetate are significantly influenced by the nature of substituents on the phenyl ring and the acetamido group. The electron-donating or electron-withdrawing nature of these substituents can alter the electron density distribution within the molecule, thereby affecting its reactivity towards electrophilic or nucleophilic attack.

The acetamido group (-NHCOCH₃) at the para position of the phenyl ring is a key determinant of the compound's reactivity. This group can participate in hydrogen bonding and various nucleophilic reactions. The aromatic ring itself is capable of undergoing electrophilic substitution reactions. The methylene (B1212753) bridge provides flexibility and reactivity at the α-carbon position, while the ethyl ester group is susceptible to hydrolysis, transesterification, and reduction.

Studies on related compounds have shown that modifications to the phenyl ring can dramatically alter the compound's properties. For instance, the introduction of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) can increase the stability of the molecule but may reduce its solubility in polar solvents. Conversely, the presence of electron-donating groups can enhance the reactivity of the phenyl ring towards electrophilic substitution.

The electronic properties of fullerene derivatives are also influenced by substituents. For example, a dicationic fullerene derivative shows a considerably enhanced dipole moment compared to its non-charged counterpart, which can be attributed to the presence of the charged moiety on the fullerene periphery. conicet.gov.ar

Synthesis and Characterization of Analogues with Modified Ester Groups

The ester group of this compound is a prime site for chemical modification to generate a diverse range of analogues. The synthesis of these analogues typically involves standard esterification or transesterification reactions. For example, the parent acid, 4-acetamidophenylacetic acid, can be reacted with various alcohols in the presence of an acid catalyst to yield the corresponding esters. researchgate.net

One common modification is the variation of the alkyl or aryl group of the ester. For instance, ethyl 2-(4-acetamidophenyl)acetate is a closely related analogue. smolecule.com The synthesis of such derivatives allows for the fine-tuning of physicochemical properties like lipophilicity, which can in turn influence the compound's biological activity and pharmacokinetic profile. For example, increasing the lipophilicity through a methyl derivative may lead to enhanced bioavailability.

The characterization of these synthesized analogues is typically performed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of the ester carbonyl group, which exhibits a characteristic absorption band. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the molecule, including the chemical environment of the protons and carbons in the modified ester group. Mass spectrometry (MS) is employed to determine the molecular weight of the new analogues and to confirm their elemental composition. researchgate.netnih.gov

For example, in the synthesis of methyl 2-(2-acetamidophenyl)-2-oxoacetate, the product was characterized by its melting point, IR, ¹H NMR, and ¹³C NMR spectra. The IR spectrum showed characteristic peaks for the N-H, ester C=O, α-keto C=O, and amide C=O groups. The ¹H NMR spectrum revealed signals for the acetyl, methoxy (B1213986), and aromatic protons, while the ¹³C NMR spectrum showed peaks for the corresponding carbon atoms. nih.gov

Compound Modification Potential Impact Reference
Ethyl 2-(4-acetamidophenyl)acetateEthyl ester instead of methyl esterAltered lipophilicity and bioavailability smolecule.com
Dicarboxylic acid bis(4-acetylaminophenyl) esterDicarboxylic acid linkagePotential for bivalent interactions researchgate.net
(4-acetylaminophenoxy) acetic acid estersEther linkage and varied ester groupsModified flexibility and solubility researchgate.net

Exploration of Variously Substituted Phenyl and Acetamido Moieties

The phenyl and acetamido moieties of this compound offer rich opportunities for structural modification to create novel derivatives. Researchers have explored a wide range of substitutions on the phenyl ring and modifications of the acetamido group to investigate their impact on the molecule's properties.

Substitutions on the phenyl ring can be introduced through various synthetic methodologies. For example, Friedel-Crafts acylation of anilides with anhydrides can be used to introduce keto-acid side chains, which can then be cyclized to form pyridazinone derivatives. psu.edu The nature of the substituent on the phenyl ring, whether electron-donating or electron-withdrawing, can significantly influence the electronic environment of the entire molecule.

Modifications to the acetamido group are also a key area of exploration. The acetamido group can be hydrolyzed to the corresponding amino group, which can then be further functionalized. For instance, the free amino group can be reacted with various electrophiles to introduce new functional groups. mdpi.com This approach has been used to synthesize a series of 4-substituted-1-(4-substituted phenyl)pyrrolidine-2-ones. mdpi.com

The synthesis of N-(4-(4-(2-benzylidenehydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide and its derivatives demonstrates the versatility of the acetamido moiety in generating complex molecular architectures. mdpi.com In another example, the chloroacetamido derivative of a related compound was reacted with aniline (B41778) and glycine (B1666218) methyl ester to produce new analogues. rsc.org

The characterization of these variously substituted derivatives relies heavily on spectroscopic techniques. IR spectroscopy helps to identify the functional groups present, such as C=O stretching in amides and ketones. psu.edu ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure, including the position and nature of the substituents on the phenyl ring and any modifications to the acetamido group. psu.edumdpi.com

Derivative Type Synthetic Strategy Key Moieties Reference
Pyridazinone derivativesFriedel-Crafts acylation and cyclization6-phenyl-4,5-dihydropyridazin-3(2H)-one psu.edu
Pyrrolidine derivativesDeacylation and subsequent functionalization1-(4-aminophenyl)-5-oxopyrrolidine mdpi.com
Triazolyl-propanamide derivativesNucleophilic substitution on chloroacetamido groupTriazole and propanamide moieties rsc.org
Fulleropyrrolidine derivativesPrato reaction with substituted benzaldehydesN-methyl-2-(4'-acetamidophenyl)fulleropyrrolidine conicet.gov.ar

Isotopic Labeling for Mechanistic and Analytical Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical reactions and biological systems, as well as for quantitative analysis. In the context of this compound and its derivatives, isotopic labeling can provide valuable insights into reaction mechanisms and serve as internal standards for analytical methods.

Commonly used isotopes for labeling organic molecules include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and tritium (B154650) (³H). The introduction of these isotopes can be achieved through various synthetic methods. For instance, hydrogen isotope exchange (HIE) is a widely used method for introducing deuterium or tritium into a molecule, often at a late stage of the synthesis. acs.org This can be particularly useful for preparing deuterated drugs or stable-isotope-labeled internal standards for liquid chromatography-mass spectrometry (LC-MS) quantification studies. acs.org

For example, iridium-catalyzed ortho-directed HIE is an efficient method for regioselective labeling of arenes. acs.org Another approach involves the use of isotopically labeled reagents in the synthesis. For instance, [¹¹C]CO can be used in palladium(0)-catalyzed carbonylative synthesis to produce ¹¹C-labeled N-acylsulfonamides, which can be used as radiotracers in positron emission tomography (PET). acs.org

Isotopic labeling is also crucial for NMR spectroscopic studies, especially for large biomolecules. Stereospecific isotopic labeling of methyl groups can significantly enhance the quality of NMR spectra for high-molecular-weight proteins. nih.gov

In mechanistic studies, isotopic labeling can help to elucidate the pathways of chemical reactions. By tracking the position of the isotopic label in the products, researchers can infer the movement of atoms and the nature of the transition states involved. For example, in the study of nitrenium ions, the use of azide (B81097) trapping with isotopic labeling can help to determine the competitive trapping of the ion by different nucleophiles.

While specific examples of isotopic labeling of this compound were not found in the provided search results, the general principles and methods of isotopic labeling are directly applicable to this compound and its derivatives for a variety of research purposes.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of methyl 2-(4-acetamidophenyl)acetate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed in the characterization of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). libretexts.org Key signals include those for the ethyl ester group, the acetamido protons, and the aromatic protons. The protons of the methyl group in the acetate (B1210297) moiety are typically observed around 2.1 ppm, while the methoxy (B1213986) protons of the ester group resonate at approximately 3.7 ppm. researchgate.net The aromatic protons appear in the range of 7.3–7.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling to simplify the spectrum to a series of single lines, where each line represents a unique carbon atom. bhu.ac.inlibretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm. bhu.ac.inlibretexts.org For this compound, the carbonyl carbons of the ester and amide groups are the most downfield, appearing at approximately 170-175 ppm. Aliphatic carbons, such as those in the methyl groups, resonate at much higher fields. bhu.ac.in

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Nucleus Chemical Shift (δ, ppm) Assignment
¹H~2.1Acetamido (CH₃)
¹H~3.7Methoxy (OCH₃)
¹H~7.3-7.5Aromatic (C₆H₄)
¹³C~170-175Carbonyl (C=O)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The C=O stretching of the acetamido group appears at a lower frequency, around 1650 cm⁻¹. Additionally, the N-H stretching vibration of the amide group is visible in the region of 3300 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound
Functional Group Absorption Range (cm⁻¹)
N-H Stretch (Amide)~3300
C=O Stretch (Ester)~1740
C=O Stretch (Amide)~1650

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. rsc.org For this compound, HRMS can confirm the molecular formula C₁₁H₁₃NO₃.

Tandem Mass Spectrometry (MS/MS) is a technique where ions are fragmented and their fragments are analyzed. This provides valuable information about the structure of the molecule. In the case of this compound, fragmentation patterns can help to confirm the connectivity of the different functional groups. For instance, the fragmentation of related acetamidophenyl compounds often shows a characteristic loss of the acetyl group.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. These methods separate components based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring reaction progress and for preliminary purity assessment. libretexts.orgsigmaaldrich.com A spot of the compound is applied to a plate coated with a stationary phase, such as silica (B1680970) gel, and the plate is developed in a suitable mobile phase. sigmaaldrich.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound under specific conditions. libretexts.org For this compound, a common mobile phase system is a mixture of ethyl acetate and petroleum ether. rsc.org The spots can be visualized under UV light. libretexts.org

Table 3: Typical TLC Parameters for this compound
Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Ethyl acetate / Petroleum ether
Visualization UV light (254 nm)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov For the analysis of this compound, a reverse-phase HPLC method is typically employed, using a C18 column as the stationary phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water. sielc.com A UV detector is commonly used for detection, with the wavelength set to a value where the compound exhibits strong absorbance, such as 254 nm. nih.gov The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification. HPLC can be used to determine the purity of this compound with high accuracy.

Table 4: Typical HPLC Parameters for the Analysis of this compound
Parameter Description
Stationary Phase C18 column
Mobile Phase Acetonitrile / Water
Detection UV at 254 nm

Solid-State Characterization

The solid-state properties of a chemical compound are crucial as they influence its stability, solubility, and bioavailability. For "this compound," understanding its solid-state characteristics, such as its crystal structure and potential for polymorphism, is essential for its development and application.

X-ray Diffraction (XRD) and Crystal Structure Determination

Crystallographic studies have revealed that "this compound" crystallizes in a specific crystal system and space group. The crystal packing is significantly influenced by intermolecular hydrogen bonds, primarily involving the acetamido group. These interactions are fundamental in creating a stable, three-dimensional network.

A related compound, 2-acetamidophenyl acetate, has been crystallized from ethanol (B145695) and its structure confirmed by XRD analysis to be in the orthorhombic crystal system with the space group Pna2₁. The stability of its crystal lattice is attributed to intermolecular N–H···O hydrogen bonds.

The key crystallographic parameters for a related derivative, methyl 2-(2-acetamidophenyl)-2-oxoacetate, have been determined and are presented in the table below. This data offers a quantitative insight into its unit cell and crystal structure. nih.gov

Crystal ParameterValue
FormulaC₁₁H₁₁NO₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.1634 (2)
b (Å)8.2435 (2)
c (Å)16.9672 (5)
α (°)90
β (°)95.834 (1)
γ (°)90
Volume (ų)1135.59 (5)
Z4
This data is for the related compound methyl 2-(2-acetamidophenyl)-2-oxoacetate and serves as an illustrative example of crystallographic data. nih.gov

The analysis of the crystal structure highlights the planarity of the phenyl ring and the acetamido group. The ester moiety, however, may show some conformational flexibility. The observed bond lengths and angles within the molecule are in agreement with established values for similar organic compounds.

Polymorphism Analysis and Crystal Engineering

Polymorphism is the phenomenon where a compound can exist in multiple crystalline forms, each with the same chemical composition but different internal crystal packing. google.com These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability.

The potential for "this compound" to exhibit polymorphism is an area of scientific interest. The molecule's conformational flexibility, particularly in its side chain, combined with the hydrogen-bonding capability of the acetamido group, suggests that different packing arrangements are feasible. A study on the related compound 2-acetamidophenyl acetate was conducted to analyze its potential for polymorphism. tandfonline.com

Crystal engineering is a field that focuses on designing and controlling the crystallization process to produce crystalline materials with desired properties. For "this compound" and its analogs, crystal engineering principles are applied to understand the role of intermolecular interactions, especially N-H···O hydrogen bonds, in directing the formation of specific crystal structures. tandfonline.com The formation of hydrogen-bonded networks is a key feature in the supramolecular assembly of these molecules. researchgate.net

The following table summarizes important aspects related to the polymorphism and crystal engineering of acetamidophenyl derivatives.

AspectDescription
Known Polymorphs For many acetamidophenyl derivatives, often a single, stable polymorphic form is predominantly reported under standard crystallization conditions.
Hydrogen Bonding The N-H···O hydrogen bond is the primary intermolecular interaction that governs the crystal packing, often leading to the formation of chains or sheets. tandfonline.com
Solvent Effects The choice of solvent during crystallization can play a critical role in determining the resulting crystal form, potentially leading to the isolation of different polymorphs or solvates.
Crystal Habit The external morphology of the crystals, such as needle-like or prismatic shapes, can be influenced by the crystallization conditions.

Further research in this domain could involve extensive screening for new polymorphic forms of "this compound" by systematically varying parameters such as solvent, temperature, and cooling rate. Co-crystallization with other molecules is another crystal engineering approach that could be employed to create new solid forms with tailored properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of theoretical investigations, providing a detailed picture of the electron distribution and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study Methyl 2-(4-acetamidophenyl)acetate and related molecules. Theoretical studies using DFT methods, such as at the B3LYP/6–311G** level, have shown good agreement with experimental data for similar compounds. researchgate.net These calculations are crucial for optimizing molecular geometry and predicting vibrational frequencies. researchgate.net

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in predicting the possible stable conformations of a molecule. For the related compound 2-acetamidophenyl acetate (B1210297) (2-AAPA), ab initio methods have been employed to computationally predict possible conformers and identify the most stable crystal structure. nih.govpsgcas.ac.in This approach is vital for understanding the polymorphism of the compound. nih.govpsgcas.ac.in The energy differences between various conformers can be calculated to determine their relative stabilities. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular behavior, from conformational changes to intermolecular interactions.

The exploration of the conformational space of a molecule is essential to understand its flexibility and the different shapes it can adopt. For related acetamide (B32628) derivatives, computational methods have been used to generate hypothetical stable conformers. psgcas.ac.in By comparing the calculated properties of these conformers, such as density and cell volume, with experimental data, the most likely structure in the solid state can be identified. psgcas.ac.in

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

The electronic structure of a molecule dictates its reactivity. Descriptors derived from quantum chemical calculations provide valuable insights into this aspect.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net These orbitals have been calculated for similar structures using DFT methods. researchgate.netnih.gov

The Molecular Electrostatic Potential (MEP) map is another crucial descriptor that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It helps to predict the sites for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual understanding of the electron-rich and electron-poor regions of the molecule, which is essential for predicting how it will interact with other molecules. researchgate.net

Elucidation of Reaction Mechanisms and Excited-State Phenomena

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions and the behavior of molecules in their electronically excited states. While specific theoretical studies focusing exclusively on this compound are not extensively documented in publicly available literature, we can infer its likely reactivity and photophysical properties by examining computational investigations of structurally related compounds. These studies offer insights into the fundamental processes that govern the transformation of similar ester and acetamidophenyl moieties.

Reaction Mechanism Elucidation

The reactivity of this compound is primarily centered around the ester functional group. Computational studies on analogous ester systems, such as methyl acetate and other simple esters, have been instrumental in elucidating the mechanisms of key reactions like hydrolysis and aminolysis.

Ester Hydrolysis:

The hydrolysis of an ester, the reverse of Fischer esterification, can proceed through different pathways, and computational models help to determine the most energetically favorable routes. Studies on the neutral hydrolysis of methyl acetate, for example, have explored both one-step and two-step mechanisms with the assistance of water molecules. canada.ca

Table 1: Calculated Contributions to the Rate of Hydrolysis of 1.0 M Methyl Acetate at 298 K canada.ca
MechanismContributing ComplexPercentage of Reaction
One-stepFour-water complex72%
Two-stepFour-water complex26%

Ester Aminolysis:

The reaction of esters with amines to form amides is another fundamental transformation. Computational studies have been employed to understand the role of catalysts and the nature of the reaction pathway. For instance, the acetic acid-catalyzed aminolysis of esters has been investigated, revealing a potential concerted mechanism. rhhz.net In this concerted pathway, the formation of the new C-N bond and the cleavage of the C-O bond of the ester occur simultaneously, avoiding a discrete tetrahedral intermediate. rhhz.net This is in contrast to the classic stepwise mechanism that involves the formation and subsequent collapse of a tetrahedral intermediate. rhhz.net

A computational study on the aminolysis of a carboxylic ester with an amine in the presence of an acetic acid catalyst compared the classic stepwise and concerted acyl substitution mechanisms. rhhz.net The calculations suggested that the concerted mechanism may be more favorable. rhhz.net

Excited-State Phenomena

The photochemistry and photophysics of this compound are expected to be influenced by the acetamidophenyl chromophore. Computational studies on related aromatic amides and other substituted benzenes provide a framework for understanding the potential excited-state behavior.

Upon absorption of UV light, the molecule is promoted to an electronically excited state. The fate of this excited state can include fluorescence, intersystem crossing to a triplet state, or photochemical reaction. Theoretical calculations can predict the energies of these excited states and the barriers to different decay pathways.

For example, a computational and time-resolved resonance Raman investigation into the photochemistry of 4-acetamidophenyl azide (B81097) revealed that upon photolysis, the initially formed singlet nitrene rapidly undergoes intersystem crossing (ISC) to the triplet state. acs.org While not the same molecule, this highlights the potential for efficient intersystem crossing in the acetamidophenyl moiety.

Furthermore, studies on excited-state intramolecular proton transfer (ESIPT) in 2-(2'-acetamidophenyl)benzimidazole have shown that the acetamido group can influence the acidity of nearby N-H bonds in the excited state, facilitating proton transfer processes. acs.org This suggests that the amide group in this compound could play a role in its excited-state dynamics, potentially influencing its fluorescence properties and photochemical stability.

Applications in Chemical Synthesis and Process Development

Role as a Precursor in Multi-Step Organic Synthesis

The utility of Methyl 2-(4-acetamidophenyl)acetate and its close analog, Ethyl 2-(4-acetamidophenyl)acetate, as foundational molecules in multi-step synthesis is well-documented. smolecule.com These compounds serve as crucial building blocks for creating a variety of organic structures, particularly in the realm of pharmaceuticals. smolecule.com The ester and amide functionalities allow for a range of chemical transformations, making it a valuable starting point for constructing more elaborate molecules.

The primary reactions that underscore its role as a precursor include:

Hydrolysis: The methyl ester group can be hydrolyzed under acidic or basic conditions to yield 4-acetamidophenylacetic acid. This carboxylic acid is a key intermediate itself, for instance, in the synthesis of certain anti-inflammatory drugs. mdpi.com

Reduction: The ester can be reduced to form the corresponding alcohol, expanding its synthetic utility.

Amidation: The ester can react with amines to form various amide derivatives.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com

These transformations highlight the compound's role as a versatile intermediate, enabling the synthesis of diverse molecular scaffolds. The acetamido moiety is a common pharmacophore, making this precursor particularly relevant in medicinal chemistry. smolecule.com

Table 1: Key Transformations of the 2-(4-acetamidophenyl)acetate Moiety

Reaction Type Reagents & Conditions Product Significance
Hydrolysis Aqueous acid or base, elevated temperatures. 4-acetamidophenylacetic acid. Precursor for other pharmaceuticals and derivatives. mdpi.com
Reduction Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. 2-(4-acetamidophenyl)ethanol. Expands synthetic pathways to different functional groups.
Substitution Nucleophiles under appropriate conditions. Varied substituted phenylacetate (B1230308) derivatives. Allows for molecular diversification.

Chemical Intermediate in the Synthesis of Agrochemical Precursors

Beyond pharmaceuticals, this compound and its derivatives serve as intermediates in the synthesis of agrochemicals. The structural framework of the molecule is a valuable scaffold for developing new compounds with potential pesticidal or herbicidal properties. For instance, furanone moieties, which can be synthesized from related starting materials, are found in compounds with demonstrated pesticidal activity. ekb.eg The synthesis of novel heterocyclic compounds, a class known to include many agrochemicals, often utilizes intermediates with similar acetamidophenyl structures. researchgate.netresearchgate.net The versatility of the compound allows it to be a building block in creating new molecules for crop protection. lookchem.com

Optimization of Chemical Process Efficiency and Selectivity

Maximizing yield and minimizing byproducts are critical in chemical manufacturing. Research into the synthesis of methyl acetate (B1210297) and its derivatives has focused on optimizing reaction conditions for improved efficiency and selectivity.

One significant advancement is the use of microwave-assisted esterification. uctm.edu A study on the synthesis of methyl acetate from methanol (B129727) and acetic acid demonstrated that microwave irradiation can achieve a 98.76% conversion rate under optimized conditions. uctm.edu This method dramatically reduces reaction times from hours to minutes compared to conventional heating. uctm.edu

Key parameters for optimization include:

Catalyst Choice and Concentration: Both Brønsted acids (like sulfuric acid) and Lewis acids can catalyze the esterification. smolecule.com Modern methods may employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with a 4-dimethylaminopyridine (B28879) (DMAP) catalyst, which can achieve yields of 85-90% under mild, room-temperature conditions. smolecule.com

Temperature and Reaction Time: Microwave heating allows for rapid and uniform temperature increases, often reaching 100–150°C in minutes and achieving high yields in 30–60 minutes. uctm.edu

Solvent Polarity: Adjusting the polarity of the solvent can help minimize the formation of unwanted side products.

Stoichiometry: Precise control over the ratio of reactants is essential to drive the reaction to completion and reduce unreacted starting materials in the final product mixture.

Table 2: Comparison of Synthesis Optimization Methods for Acetate Esters

Method Catalyst Temperature Reaction Time Typical Yield Reference
Conventional Heating Sulfuric Acid 80-120°C ~6 hours ~75% smolecule.com
Coupling Reagents EDC•HCl, DMAP Room Temperature Not Specified 88%
Microwave-Assisted Sulfuric Acid 100-150°C 24.45 min (optimal) 98.76% (optimal) uctm.edu

Development of Novel Reagents and Catalysts Utilizing the Compound Moiety

The core structure of this compound can be incorporated into larger molecules to create novel reagents and catalysts with specific functions. The compound's moiety serves as a scaffold that can be chemically modified to develop new tools for organic synthesis.

For example, the acetamidophenyl group is a component in the design of more complex chemical entities like novel azo-Schiff base ligands, which are used as chelating agents for metal ions. researchgate.net Furthermore, derivatives of the core structure are used in the synthesis of unique organoselenium hybrids, which are explored for their biological activities. nih.gov In these applications, the 2-(4-acetamidophenyl)acetate backbone is functionalized, often at the amine or phenyl ring, to create a reagent with new properties. nih.gov This approach highlights the development of specialized chemical tools derived from the fundamental structure of this compound.

Future Research Directions and Emerging Avenues in Compound Chemistry

Innovations in Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry has spurred significant innovation in synthetic methodologies. For compounds like Methyl 2-(4-acetamidophenyl)acetate, future research is centered on developing routes that are not only efficient but also environmentally benign.

Current synthetic strategies for esters often rely on classical methods like Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. cerritos.edulibretexts.org While effective, these methods can require harsh conditions and generate waste. Emerging research avenues aim to overcome these limitations.

Microwave-Assisted Synthesis: A promising green approach involves the use of microwave irradiation to accelerate chemical reactions. mdpi.com This technique often leads to shorter reaction times, reduced solvent usage, and higher yields. For instance, the microwave-assisted synthesis of α-ketoamide derivatives and the related Methyl 2-(2-acetamidophenyl)-2-oxoacetate has been demonstrated to be highly efficient, proceeding with excellent yields in minutes. nih.gov Applying similar microwave-assisted esterification protocols to 4-acetamidophenylacetic acid could provide a rapid and sustainable route to this compound.

Solvent-Free and Renewable Routes: Research is also exploring solvent-free reaction conditions, such as mechanochemical synthesis, where mechanical force is used to initiate reactions. google.com This approach minimizes solvent waste, a key principle of green chemistry. Furthermore, the development of synthetic routes from renewable feedstocks is a major goal. aiche.org For example, processes are being investigated to produce paracetamol, a closely related compound, from lignin-derived phenol (B47542), highlighting a path towards reducing reliance on petrochemicals. aiche.org The intermediate 4-aminophenol (B1666318), crucial for these syntheses, can be produced via routes like the hydrogenation of 4-nitrophenol (B140041). aiche.org

Advanced Catalysis: The use of solid acid catalysts and enzymatic processes represents another frontier. Heterogeneous catalysts can be easily separated from the reaction mixture and recycled, improving process efficiency and reducing waste. chemra.com Enzymatic esterification, using lipases, offers high selectivity under mild conditions, presenting an attractive, albeit often more expensive, alternative.

MethodKey FeaturesPotential Advantages for SynthesisRelevant Findings
Microwave-Assisted Synthesis Rapid heating, shorter reaction times.Increased efficiency, reduced energy consumption, lower solvent volumes.Synthesis of related esters and amides shows excellent yields (over 90%) in minutes. nih.gov
Solvent-Free Mechanochemistry Reactions conducted by grinding solids together.Eliminates solvent waste, potential for new reactivity.N-acetylation of amines has been achieved in a solvent-free environment with high yields. google.com
Renewable Feedstocks Utilizes biomass-derived starting materials (e.g., lignin).Reduces dependence on fossil fuels, improves sustainability profile.Viable routes to key intermediates like 4-aminophenol from phenol are being analyzed. aiche.org
Continuous Flow Chemistry Reactions occur in a continuously flowing stream.Enhanced safety, better process control, easy scalability, high productivity. mdpi.comA continuous two-stage reactor for paracetamol synthesis showed near-quantitative selectivity and yield. acs.org

Discovery of Novel Chemical Reactivity and Catalytic Transformations

Understanding and expanding the chemical reactivity of this compound is crucial for its application as a versatile building block. The molecule possesses several reactive sites: the ester group, the amide linkage, the active methylene (B1212753) bridge, and the aromatic ring. While standard reactions like hydrolysis of the ester to 4-acetamidophenylacetic acid are well-known, future research is uncovering more complex and useful transformations.

Catalytic Cross-Coupling Reactions: A significant area of emerging research is the use of transition-metal catalysis to forge new bonds. Palladium-catalyzed reactions, in particular, have shown great promise. For example, a domino Heck/cyclization reaction of a related compound, methyl β-(2-acetamidophenyl)acrylate, with aryl iodides has been used to synthesize 4-arylquinolin-2(1H)-ones. mdpi.com This type of transformation opens a pathway to complex heterocyclic structures from relatively simple precursors. Exploring similar palladium-catalyzed C-H activation or cross-coupling reactions with this compound could yield a diverse range of novel derivatives.

Novel Ring-Forming Reactions: The inherent functionality of the molecule makes it an ideal substrate for synthesizing heterocyclic compounds. Research into the reaction of N-acylisatins with various amines and nucleophiles has produced a wide array of α-ketoamides and other complex structures. mdpi.comresearchgate.net Using this compound as a nucleophile or an electrophile in multi-component reactions could lead to the discovery of new scaffolds for medicinal chemistry and materials science. For instance, it could serve as a precursor for thiadiazole derivatives, which are known to have diverse biological activities. rsc.org

Advanced Mechanistic Insights: A deeper understanding of reaction mechanisms can unlock new synthetic possibilities. Recent computational studies using Density Functional Theory (DFT) have challenged classical views on acid-catalyzed esterification and hydrolysis. rsc.org These studies propose that the reactions proceed through a highly reactive acylium ion intermediate via a spontaneous trimolecular reaction. rsc.org This refined mechanistic understanding could lead to the development of more efficient and selective catalytic systems for the synthesis and transformation of esters like this compound.

Advanced Computational Design and Prediction of Chemical Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and reactions. For this compound and its derivatives, computational methods offer a powerful way to accelerate discovery.

Predicting Reactivity and Spectra: Density Functional Theory (DFT) is widely used to predict the electronic structure and reactivity of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack, guiding synthetic efforts. researchgate.net DFT can also be used to simulate spectroscopic data (NMR, IR), which is invaluable for structure confirmation. nih.gov

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule might bind to a biological target, such as an enzyme or receptor. researchgate.nettandfonline.com For example, docking studies on the related 2-acetamidophenyl acetate (B1210297) have been used to investigate its binding affinity with influenza neuraminidase. tandfonline.com Similar in silico studies on derivatives of this compound could rapidly screen for potential biological activities, prioritizing synthetic targets and reducing reliance on expensive and time-consuming high-throughput screening.

Crystal Structure Prediction: Predicting the crystal structure of a compound is crucial for understanding its solid-state properties. Ab initio methods are being developed to predict possible crystal polymorphs and their relative stabilities. tandfonline.com This is particularly important for the pharmaceutical industry, where polymorphism can significantly affect a drug's properties.

Computational MethodApplicationInsights Gained for Acetamido-Derivatives
Density Functional Theory (DFT) Prediction of molecular structure, reactivity (HOMO/LUMO), and spectroscopic properties.Used to optimize geometry and understand the chemical reactivity and kinetic stability of newly designed molecules. researchgate.net
Molecular Docking Predicts the preferred binding orientation of a ligand to a protein target.Confirmed the binding affinity of 2-acetamidophenyl acetate against influenza neuraminidase. tandfonline.com
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules over time to study complex stability and conformational changes.Used to analyze the stability of the ligand-protein complex after docking. tandfonline.com
Quantum Theory of Atoms in Molecules (QTAIM) Analyzes the electron density to characterize chemical bonds and intermolecular interactions.Validated the strength of interactions between 2-acetamidophenyl acetate and the active site of its target protein. tandfonline.com

Integration into New Chemical Technologies and Specialized Material Precursors

The true value of a chemical compound is often realized through its integration into new technologies and its use as a precursor for advanced materials. This compound is well-positioned to serve as a versatile building block in several emerging areas.

Precursor for Biologically Active Molecules: The core structure of this compound is present in many biologically active compounds. Its derivatives are being explored for a range of therapeutic applications. As previously mentioned, related structures can be transformed into quinolinones, a class of compounds with diverse pharmacological activities. mdpi.com Furthermore, it can be used as a starting material for synthesizing novel α-ketoamide derivatives, which are of interest in medicinal chemistry. researchgate.net The synthesis of thiadiazole derivatives from related starting materials also points to a potential application route. rsc.org

Building Block for Functional Materials: The aromatic ring and functional groups of this compound make it a candidate for incorporation into functional polymers and materials. The amide group, for instance, can participate in hydrogen bonding, which can be used to control the self-assembly of molecules into ordered structures. Following modification, the ester could be polymerized to create polyesters or polyamides with specific properties. For example, novel activated acrylates, such as 4-acetamidophenyl acrylate, have been synthesized and copolymerized, indicating the potential for creating new polymer materials. researchgate.net

Intermediate in Automated Synthesis: The integration of continuous flow chemistry with automated platforms is revolutionizing chemical synthesis. mdpi.com Simple, well-behaved building blocks are essential for the success of these technologies. Due to its straightforward synthesis and predictable reactivity, this compound could serve as an ideal intermediate in automated synthesis platforms for the rapid generation of compound libraries for drug discovery or materials science applications.

Application AreaRole of this compoundExample of Resulting Technology/Material
Medicinal Chemistry Versatile precursor for heterocyclic synthesis.Synthesis of 4-arylquinolin-2(1H)-ones mdpi.com and α-ketoamide derivatives with potential biological activity. researchgate.net
Polymer Science Monomer precursor after chemical modification.Potential for creating functional polymers like polyesters or polyamides; related acrylates have been polymerized. researchgate.net
Automated Synthesis A simple, reactive building block for library generation.Use in continuous flow systems to rapidly produce diverse molecular structures for screening. acs.org

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